molecular formula C15H22N4O4 B12180022 methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

Cat. No.: B12180022
M. Wt: 322.36 g/mol
InChI Key: IRDPWDVEABVBCF-UHFFFAOYSA-N
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Description

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a piperidine moiety, which is further linked to a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazine intermediate.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Glycine Derivative Formation: The final step involves the esterification of glycine with the acetylated intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: It may interact with certain biological receptors, making it a candidate for drug development.

Medicine

    Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents.

    Drug Delivery: It may be used in the design of drug delivery systems due to its ability to interact with biological membranes.

Industry

    Material Science:

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate involves its interaction with specific molecular targets. The piperidine and pyridazine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}alaninate: Similar structure but with an alanine derivative instead of glycine.

    Ethyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various applications in research and industry.

Biological Activity

Methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate, also known by its CAS number 1282122-21-7, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N4O4C_{16}H_{24}N_{4}O_{4}, with a molecular weight of 336.39 g/mol. The compound features a unique combination of piperidine and pyridazine moieties, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₄N₄O₄
Molecular Weight336.39 g/mol
CAS Number1282122-21-7

This compound exhibits significant biological activity through various mechanisms:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting mitochondrial ATP synthase, which is crucial for cancer cell metabolism. By disrupting ATP synthesis, these compounds can induce apoptosis in cancer cells.
  • Receptor Agonism : The piperidine component may interact with beta-adrenergic receptors, influencing metabolic processes and potentially aiding in weight management or metabolic disorders.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Efrapeptin C Analogs : Research on efrapeptin C, a peptidic natural product with anticancer properties, demonstrated that methylation at specific sites can enhance biological activity and stability against proteolytic degradation. For instance, analogs with methyl substitutions showed improved potency against MCF-7 breast cancer cells, highlighting the significance of structural modifications in enhancing drug efficacy .

In Vitro Studies

In vitro studies have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. The growth inhibition rates were measured using standard assays such as MTT or SRB assays.

CompoundCell LineIC50 (µM)
Methyl N-{...}MCF-727
Efrapeptin CMCF-70.15

Pharmacological Applications

The pharmacological applications of this compound are still under investigation but may include:

  • Cancer Treatment : Due to its potential to inhibit ATP synthase and induce apoptosis in cancer cells.
  • Metabolic Disorders : As a beta-receptor agonist, it may help regulate metabolism and aid in conditions like obesity or diabetes.

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C15H22N4O4/c1-11-5-7-18(8-6-11)12-3-4-14(21)19(17-12)10-13(20)16-9-15(22)23-2/h3-4,11H,5-10H2,1-2H3,(H,16,20)

InChI Key

IRDPWDVEABVBCF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OC

Origin of Product

United States

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